3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Overview
Description
3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the triazolo and pyrazine rings in its structure contributes to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
Similar compounds have shown to interact with bacterial cells, leading to their inhibition
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activities, suggesting that they may affect the biochemical pathways essential for bacterial growth and survival .
Result of Action
Similar compounds have shown to exhibit antibacterial activities, suggesting that they may inhibit the growth of bacterial cells .
Action Environment
Similar compounds have been synthesized and tested under various conditions, suggesting that environmental factors may play a role in their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 8-position can be introduced through selective hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetamidation: The acetamido group can be introduced by reacting the intermediate compound with acetic anhydride in the presence of a base like pyridine.
Benzamide Formation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzamide derivatives, each with potentially unique biological activities.
Scientific Research Applications
3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential anticancer properties are being explored, with research focusing on its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazoline: Studied for its potential anticancer properties.
Triazolo[4,3-a]pyrazine Derivatives: Exhibiting antibacterial activities against various strains of bacteria.
Uniqueness
3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide stands out due to its unique combination of the triazolo and pyrazine rings, along with the presence of the hydroxy, acetamido, and benzamide groups
Properties
IUPAC Name |
3-acetamido-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-9(22)18-11-4-2-3-10(7-11)14(23)17-8-12-19-20-13-15(24)16-5-6-21(12)13/h2-7H,8H2,1H3,(H,16,24)(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIHHDVFIDUGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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